Welcome to the BenchChem Online Store!
molecular formula C15H10Cl2N2O B8799512 3-(3,4-Dichloro-phenyl)-2-methyl-3H-quinazolin-4-one CAS No. 4285-67-0

3-(3,4-Dichloro-phenyl)-2-methyl-3H-quinazolin-4-one

Cat. No. B8799512
M. Wt: 305.2 g/mol
InChI Key: GDKQIWUTAZIASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552009B2

Procedure details

A mixture of 62 (2.8 g, 0.009 mol) and 1,1,1-triethoxy-ethane (5.2 mL, 0.028 mol) were heated for 5 hours. The reaction mixture was poured into water, filtered, washed with water yielding compound 63 (55%). After recrystallization from EtOH, the material was used in next step without further purification.
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1)=[O:5].[CH2:19](OC(OCC)(OCC)C)[CH3:20]>O>[CH3:19][C:20]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=2)[C:4](=[O:5])[C:3]2[C:2](=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:1]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)C=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water yielding compound 63 (55%)
CUSTOM
Type
CUSTOM
Details
After recrystallization from EtOH
CUSTOM
Type
CUSTOM
Details
the material was used in next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=CC=C2C(N1C1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.